molecular formula C20H25NO B4847264 4-tert-butyl-N-(3-phenylpropyl)benzamide

4-tert-butyl-N-(3-phenylpropyl)benzamide

Cat. No.: B4847264
M. Wt: 295.4 g/mol
InChI Key: XDOQTDFFWXZWEH-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(3-phenylpropyl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzoyl ring and a 3-phenylpropyl substituent on the amide nitrogen. The tert-butyl group confers steric bulk and lipophilicity, while the 3-phenylpropyl chain introduces flexibility and aromaticity. This compound is primarily used in research settings, though its biological activity and applications remain understudied .

Properties

IUPAC Name

4-tert-butyl-N-(3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-20(2,3)18-13-11-17(12-14-18)19(22)21-15-7-10-16-8-5-4-6-9-16/h4-6,8-9,11-14H,7,10,15H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOQTDFFWXZWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(3-phenylpropyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached through a nucleophilic substitution reaction, where the benzamide core reacts with a phenylpropyl halide in the presence of a base.

Industrial Production Methods

Industrial production of 4-tert-butyl-N-(3-phenylpropyl)benzamide may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(3-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or phenylpropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-tert-butyl-N-(3-phenylpropyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(3-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Substituent Comparison of Benzamide Derivatives
Compound Name Benzoyl Substituent Amide Substituent Key Properties/Activity Reference
4-tert-butyl-N-(3-phenylpropyl)benzamide 4-tert-butyl 3-phenylpropyl High lipophilicity, synthetic versatility
4-(tert-butyl)-N-(4-chloro-3-methoxyphenyl)benzamide 4-tert-butyl 4-chloro-3-methoxyphenyl Electron-withdrawing/donating groups; potential bioactivity
N-(tert-butyl)-N-(4-phenylbutanoyl)benzamide Benzoyl (unsubstituted) tert-butyl + 4-phenylbutanoyl Dual acyl/alkyl groups; complex synthesis
2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide 3-carboxyphenyl 2-tetradecanoylamino PCAF HAT inhibition (79% at 100 µM)

Key Observations :

  • Lipophilicity : The tert-butyl group in 4-tert-butyl-N-(3-phenylpropyl)benzamide enhances membrane permeability compared to polar substituents like carboxyphenyl groups (e.g., compounds in ).
  • Steric Effects: The bulky tert-butyl group may hinder binding to enzymes like PCAF HAT, unlike 2-acylamino-substituted analogs (e.g., compound 17 in ), where long acyl chains improve inhibition.
  • Synthetic Accessibility: The 3-phenylpropyl chain simplifies synthesis relative to complex heterocyclic substituents (e.g., quinolin-8-yl in ).

Key Observations :

  • Coupling Efficiency : The tert-butylbenzamide core is typically synthesized via amide bond formation, similar to methods in .
  • Catalytic Methods: Nickel-catalyzed reductive aminocarbonylation () offers a modern alternative to classical coupling agents.
  • Challenges : Bulky substituents (e.g., tert-butyl) may complicate purification, as seen in .

Physical and Chemical Properties

Table 3: Physicochemical Properties
Compound Name Melting Point Solubility Stability Reference
4-tert-butyl-N-(3-phenylpropyl)benzamide Not reported Likely low in H₂O Stable (tert-butyl prevents oxidation)
4-(2-Methoxyphenoxy)benzoic Acid (25b) 142–144°C Soluble in DMF Moderate
2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide Not reported Low (long acyl chain) Sensitive to hydrolysis

Key Observations :

  • Thermal Stability : The tert-butyl group enhances thermal stability compared to methoxy or acylated analogs .
  • Solubility : Lipophilic substituents (tert-butyl, phenylpropyl) reduce aqueous solubility, necessitating organic solvents for handling .
Table 4: Toxicity and Bioactivity
Compound Name Toxicity (GHS Classification) Bioactivity Reference
4-tert-butyl-N-(quinolin-8-yl)benzamide Acute toxicity (Cat. 4 for oral, dermal, inhalation) Not reported
2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide Not reported PCAF HAT inhibition (79%)

Key Observations :

  • Safety Profile : Tert-butyl benzamides may share acute toxicity risks (e.g., inhalation, dermal exposure) due to the benzamide core .
  • Bioactivity Potential: Unlike 2-acylamino-substituted benzamides (), 4-tert-butyl-N-(3-phenylpropyl)benzamide lacks reported enzyme inhibition, likely due to its substituent geometry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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